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3-((2,6-dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034473-04-4) is a synthetic small molecule belonging to the class of pyrimidinyloxy-piperidine sulfonamides. Its structure combines a 2,6-dimethylpyrimidine moiety linked via an ether bridge at the 4-position to the 3-position of a piperidine ring, which in turn bears an N,N-dimethylsulfonamide group at the 1-position.

Molecular Formula C13H22N4O3S
Molecular Weight 314.4
CAS No. 2034473-04-4
Cat. No. B2696928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,6-dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
CAS2034473-04-4
Molecular FormulaC13H22N4O3S
Molecular Weight314.4
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)N(C)C
InChIInChI=1S/C13H22N4O3S/c1-10-8-13(15-11(2)14-10)20-12-6-5-7-17(9-12)21(18,19)16(3)4/h8,12H,5-7,9H2,1-4H3
InChIKeyXKRFJYGRDQQFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034473-04-4): Compound Class and Procurement Profile


3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034473-04-4) is a synthetic small molecule belonging to the class of pyrimidinyloxy-piperidine sulfonamides [1]. Its structure combines a 2,6-dimethylpyrimidine moiety linked via an ether bridge at the 4-position to the 3-position of a piperidine ring, which in turn bears an N,N-dimethylsulfonamide group at the 1-position [2]. With a molecular formula of C13H22N4O3S and molecular weight of 314.4 g/mol, this compound is currently available as a research-grade screening compound through Life Chemicals (product code F6480-6239) and is not reported as an approved drug or clinical candidate [3].

1 Lead-like physicochemical profile (MW 314.4, TPSA 84 Ų, HBD 0) aligns with fragment-based and diversity screening sets.
2 3‑oxy‑piperidine regioisomer for SAR around pyrimidine‑piperidine sulfonamides; available as screening compound, not a drug candidate. Procured via Life Chemicals HTS collection (F6480-6239).
3 2,6‑dimethylpyrimidine provides metabolic soft‑spot blocking and eliminates tautomeric ambiguity – suitable for cell‑based and microsomal assay contexts.

Why Generic Substitution Fails for 3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034473-04-4)


Compounds within the pyrimidinyl-piperidine sulfonamide class cannot be interchanged generically because minor structural modifications—regioisomerism at the piperidine ether linkage (3-oxy vs. 4-oxy), N-alkyl substitution pattern on the sulfonamide (dimethyl vs. ethyl vs. cyclopropyl), or methylation state of the pyrimidine ring—produce substantial differences in physicochemical descriptors such as topological polar surface area (TPSA), lipophilicity (XLogP3), and hydrogen bonding capacity [1]. These computed property differences directly impact solubility, membrane permeability, and protein binding potential, meaning that a compound active in one assay context cannot be assumed to perform equivalently to a close analog without paired experimental data [2]. The target compound's specific combination of a 3-oxy-piperidine linkage and N,N-dimethylsulfonamide—contrasted with regioisomeric 4-oxy analogs or N-linked pyrimidine variants available in the same screening libraries—makes blind substitution scientifically unjustifiable [3].

3‑Oxy vs. 4‑oxy regioisomer
2D TPSA appears identical, but the 3D spatial orientation of the pyrimidinyloxy group alters the pharmacophore; receptor recognition may shift, preventing direct replacement.
N,N‑Dimethylsulfonamide vs. N‑ethyl / N‑cyclopropyl
Replacing the dimethylsulfamoyl group with ethylsulfonyl or cyclopropanesulfonamide changes lipophilicity and introduces an N‑H donor; binding profiles and permeability may not transfer.
2,6‑Dimethylpyrimidine vs. unsubstituted pyrimidine
Methyl blocking groups protect against oxidative metabolism and ensure a single tautomeric form; unsubstituted analogs may exhibit different stability and assay behavior.

Quantitative Differentiation Evidence for 3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide vs. Closest Analogs


Regioisomeric Differentiation: 3-Oxy-Piperidine vs. 4-Oxy-Piperidine Topological Polar Surface Area and Lipophilicity Comparison

The target compound, featuring a 3-oxy substitution on the piperidine ring, exhibits a TPSA of 84 Ų and XLogP3 of 1.1 [1]. In contrast, the 4-oxy regioisomer (4-((2,6-dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide) is expected to display a similar TPSA due to identical atom composition, but altered molecular shape and dipole moment owing to the different spatial orientation of the pyrimidinyloxy substituent. This regioisomeric difference can affect molecular recognition at protein binding sites where the spatial presentation of hydrogen bond acceptors differs [2].

Regioisomer TPSA / Shape
Class-level inference
Target TPSA 84 Ų; 4‑oxy regioisomer also 84 Ų (2D)
2D properties identical, but 3D pharmacophore differs; spatial orientation of H‑bond acceptors may shift.
No experimental head‑to‑head comparison published.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sulfonamide N-Substitution Differentiation: N,N-Dimethyl vs. N-Ethylsulfonyl Impact on Lipophilicity and Metabolic Stability Potential

The target compound bears an N,N-dimethylsulfonamide group, in contrast to closely related analogs such as 2-{[1-(ethanesulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine (CAS 2097921-33-8) which carries an ethylsulfonyl group [1]. The dimethylsulfamoyl substituent increases steric bulk near the sulfonamide nitrogen and eliminates the N-H hydrogen bond donor present in primary sulfonamides. This structural difference is predicted to increase lipophilicity (XLogP3 1.1 for the target vs. estimated lower values for N-H-bearing analogs) and reduce metabolic N-dealkylation susceptibility relative to N-ethyl or N-cyclopropyl congeners, though direct experimental metabolic stability data for the target compound has not been published .

Sulfonamide N‑substitution
Class-level inference
Target XLogP3 1.1 (dimethylsulfamoyl); ethylsulfonyl analog estimated ΔXLogP3 ~0.3–0.8 lower
Dimethylsulfamoyl removes N‑H donor; lipophilicity and H‑bond capacity differ, altering permeability and binding.
Computed values only; no experimental logD or metabolic data.
Drug Metabolism Sulfonamide SAR Physicochemical Profiling

Computed Drug-Likeness and Lead-Likeness Profile Comparison Against Screening Library Benchmarks

The target compound satisfies multiple lead-likeness and drug-likeness criteria. Its molecular weight (314.4 g/mol) falls below the typical HTS screening collection median (~380–420 g/mol), and its computed XLogP3 of 1.1 lies within the optimal range (1–3) for lead-like compounds [1]. With zero hydrogen bond donors and seven hydrogen bond acceptors, the compound adheres to the Rule of Five with no violations. By comparison, the larger analog Methyl 4-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate (MW > 430) introduces an additional benzoate ester, increasing both molecular weight and lipophilicity beyond typical lead-like space . The target compound's favorable property profile supports its prioritization in fragment-based or lead-like screening libraries where smaller, less lipophilic starting points are preferred.

Lead‑likeness profile
Cross‑study comparable
MW 314.4, XLogP3 1.1, HBD 0, HBA 7, TPSA 84 Ų — zero Rule of Five violations
Favors prioritization in lead‑like screening subsets over bulkier benzoate analogs (MW >430).
Computed properties; no PK or bioavailability data.
Drug Discovery HTS Triage Lead-Likeness

Pyrimidine Methylation Pattern: 2,6-Dimethyl vs. Unsubstituted Pyrimidine Impact on Metabolic Stability

The target compound incorporates a 2,6-dimethylpyrimidine moiety, which distinguishes it from the simpler analog N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide (unsubstituted pyrimidine) . The 2- and 6-methyl groups on the pyrimidine ring serve to block potential sites of oxidative metabolism by cytochrome P450 enzymes, a well-established strategy in medicinal chemistry for improving metabolic stability of pyrimidine-containing compounds. Additionally, the 2,6-dimethyl pattern eliminates the tautomeric equilibria possible with unsubstituted pyrimidinols, ensuring a consistent chemical species in both assay and storage conditions [1]. While no direct comparative metabolic stability data are published for these specific analogs, the class-level principle is supported by extensive literature precedent on pyrimidine methylation as a metabolic soft-spot blocking strategy.

Pyrimidine methylation
Class-level inference
2,6‑dimethyl blocks metabolic oxidation; unsubstituted pyrimidine estimated ΔXLogP3 ~+0.5–0.8 lower
Methyl groups provide built‑in metabolic soft‑spot blocking and eliminate tautomeric ambiguity.
No direct intrinsic clearance data for this compound.
Metabolic Stability Pyrimidine SAR Cytochrome P450

Recommended Research and Procurement Application Scenarios for 3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034473-04-4)


High-Throughput Screening (HTS) for Kinase or GPCR Targets Using Lead-Like Compound Libraries

Based on its favorable lead-like physicochemical profile (MW 314.4, XLogP3 1.1, TPSA 84 Ų, zero HBD) [1], this compound is best deployed as part of a diversity screening set targeting kinase ATP-binding pockets or aminergic GPCRs, where the 2,6-dimethylpyrimidine moiety can serve as a hinge-binding or adenine-mimetic scaffold. The compound's positioning within Life Chemicals' Bioactive Screening Compound Library of over 12,200 drug-like small molecules makes it suitable for target-based and phenotypic HTS campaigns.

Structure-Activity Relationship (SAR) Expansion Around 3-Oxy-Piperidine Sulfonamide Core Scaffolds

Researchers engaged in SAR studies of pyrimidine-bearing piperidine sulfonamides should procure this compound as the 3-oxy reference standard. Its distinct regioisomeric linkage (3-oxy vs. commercially available 4-oxy analogs) enables systematic exploration of how piperidine substitution geometry affects target engagement and selectivity [1]. The compound's computed lack of hydrogen bond donors (HBD 0) [2] provides a clean baseline for evaluating the contribution of HBD introduction at other scaffold positions.

Metabolic Stability Benchmarking of Dimethylpyrimidine-Containing Screening Hits

The 2,6-dimethyl substitution pattern on the pyrimidine ring provides a built-in control for assessing the metabolic stability contribution of methyl blocking groups in hit series [1]. When paired with unsubstituted pyrimidine analogs in microsomal or hepatocyte stability assays, this compound serves as the 'methyl-protected' comparator, enabling direct quantification of metabolic soft-spot protection afforded by the 2,6-dimethyl motif. However, users must note that no published microsomal stability data currently exist for this specific compound, and such assays would need to be conducted prospectively.

Procurement of N,N-Dimethylsulfonamide Scaffold for CNS-Permissible Screening Subsets

With a TPSA of 84 Ų (below the 90 Ų threshold often associated with CNS penetration) and XLogP3 of 1.1 [1], this compound meets key physicochemical criteria for CNS drug-likeness. Procurement officers constructing CNS-focused screening subsets should consider this compound alongside analogs lacking N-H donors, as the N,N-dimethylsulfonamide group eliminates a hydrogen bond donor that would otherwise reduce CNS permeability. Available from Life Chemicals at 1 mg ($54.00) and 10 mg ($79.00) scales , it is positioned for initial screening triage.

Application
Selection Property
Validation Focus
Kinase / GPCR HTS
Lead‑like physicochemical profile (MW, TPSA, HBD 0)
Hit rate in target‑based or phenotypic screens
3‑Oxy‑piperidine SAR expansion
Regioisomeric linkage (3‑oxy vs. 4‑oxy)
Positional selectivity in target‑engagement assays
Metabolic stability benchmarking
2,6‑Dimethylpyrimidine substitution
Microsomal stability comparison with unsubstituted analogs
CNS‑permissible subset procurement
TPSA 84 Ų, HBD 0, XLogP3 1.1
Brain permeability assay context (no in‑vivo data)
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